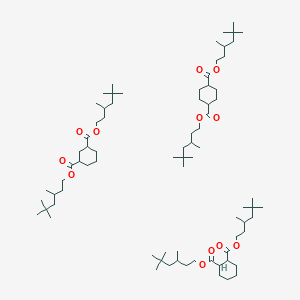

Diisononyl Cyclohexanedicarboxylate (mixture of isomers)

Übersicht

Beschreibung

Diisononyl Cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula C6H10(CO2C9H19)2 . It is a colorless oil used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .

Synthesis Analysis

DINCH can be produced by the catalytic hydrogenation of diisononyl phthalate . Alternatively, it can be prepared by Diels-Alder reaction of a diisononyl maleate with 1,3-butadiene followed by hydrogenation . In the case of the catalytic hydrogenation, the aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring .

Molecular Structure Analysis

The molecular formula of DINCH is C26H48O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DINCH include catalytic hydrogenation and Diels-Alder reaction . The aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring during the catalytic hydrogenation .

Physical and Chemical Properties Analysis

DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It has a molar mass of 424.666 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

New Generation Plasticizers

DINCH is identified as a new generation plasticizer, replacing dialkyl benzene-1,2-dicarboxylate to enhance polymer flexibility while minimizing health risks. Its identification involved syntheses and analyses using GC/MS and ESI/MS, highlighting its chemical structure and potential for safer use in consumer products (Dziwiński, Poźniak, & Lach, 2017).

Environmental Exposure and Biomonitoring

Research on environmental exposure to DINCH in the U.S. revealed its increasing presence, especially after 2002. Urinary concentrations of DINCH metabolites, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), suggest its widespread use and the potential for monitoring exposure levels through biomarkers (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Synthesis and Technological Applications

Studies have explored the synthesis of DINCH from isononyl alcohol and hexahydrophthalic anhydride, indicating its effectiveness and environmental benefits over traditional plasticizers. This research also delves into optimizing synthesis conditions to improve production efficiency and application in various industrial processes (Li Jun-hua, 2012).

Human Exposure and Health Impact

Extensive studies on the metabolism of DINCH in humans following oral doses have led to the identification of multiple metabolites. These studies provide crucial data for assessing human exposure and developing biomonitoring strategies to ensure safety. The identification of specific metabolites and their quantification in urine samples is key to understanding DINCH's biokinetics and its overall safety profile (Schütze, Otter, Modick, Langsch, Brüning, & Koch, 2016).

Safety Evaluations and Regulatory Aspects

Toxicological evaluations and safety assessments of DINCH have been conducted to establish permissible exposure levels. These studies aim to ensure the safe use of DINCH in polymer materials and medical products, considering its toxic effects and regulatory standards. This research underscores the importance of detailed safety assessments for alternative plasticizers to protect public health (Hrynchak & Sychik, 2020).

Zukünftige Richtungen

DINCH is being used as a safer alternative to hazardous phthalates . There is ongoing research into its metabolism and potential health effects . Additionally, there is interest in upcycling waste-extracted phthalate esters into analogues of DINCH via a catalytic one-pot (trans)esterification–hydrogenation process .

Wirkmechanismus

Target of Action

Diisononyl Cyclohexanedicarboxylate is primarily used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .

Mode of Action

It is known that it works by making plastic materials flexible, durable, and resistant to heat and chemicals .

Biochemical Pathways

It is known that it undergoes extensive oxidative metabolism after oral dosage .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diisononyl Cyclohexanedicarboxylate have been studied. After oral dosage, it is metabolized and its metabolites are excreted in urine within 48 hours . Over 90% of the metabolites investigated were excreted within 24 hours after application .

Biochemische Analyse

Biochemical Properties

Diisononyl Cyclohexanedicarboxylate plays a role in biochemical reactions primarily as a plasticizer, interacting with various biomolecules to enhance the flexibility and durability of materials. It interacts with enzymes such as esterases, which hydrolyze the ester bonds in the compound, leading to the formation of monoesters and other metabolites . These interactions are crucial for the compound’s metabolism and excretion.

Cellular Effects

Diisononyl Cyclohexanedicarboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear receptors, leading to changes in gene expression related to lipid metabolism and detoxification . Additionally, it affects cellular metabolism by altering the levels of specific metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, Diisononyl Cyclohexanedicarboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions . For example, the compound can inhibit certain esterases, reducing the hydrolysis of ester bonds and affecting the overall metabolism of the compound . Additionally, it can influence gene expression by interacting with nuclear receptors and other transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diisononyl Cyclohexanedicarboxylate change over time. The compound is relatively stable, but it can degrade into various metabolites through enzymatic hydrolysis and oxidation . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure . Long-term studies have shown that the compound and its metabolites can accumulate in tissues, leading to potential chronic effects .

Dosage Effects in Animal Models

The effects of Diisononyl Cyclohexanedicarboxylate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as endocrine disruption . These effects are dose-dependent and can vary between different animal species .

Metabolic Pathways

Diisononyl Cyclohexanedicarboxylate is involved in several metabolic pathways, primarily through enzymatic hydrolysis and oxidation . The compound is hydrolyzed by esterases to form monoesters, which are further oxidized to produce various metabolites . These metabolites can interact with enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Diisononyl Cyclohexanedicarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific tissues, such as the liver and adipose tissue . The compound’s distribution can influence its overall biological effects and potential toxicity .

Subcellular Localization

Diisononyl Cyclohexanedicarboxylate is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Eigenschaften

IUPAC Name |

bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOUBLJFWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H144O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

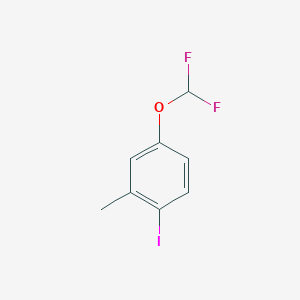

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

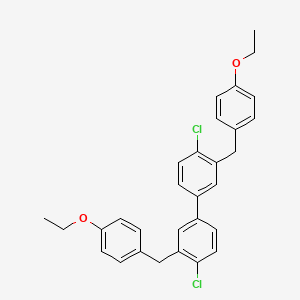

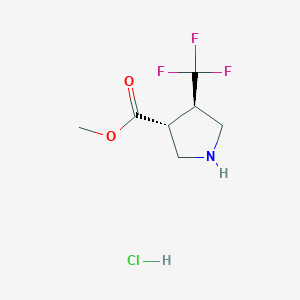

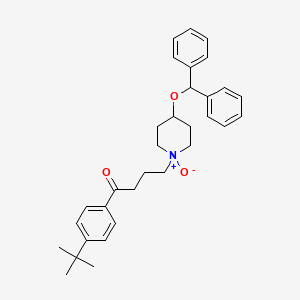

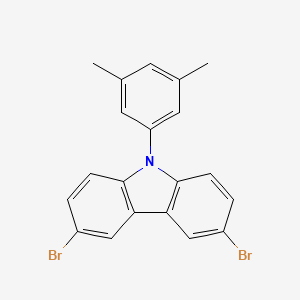

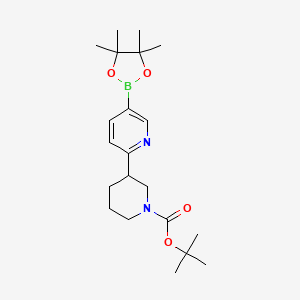

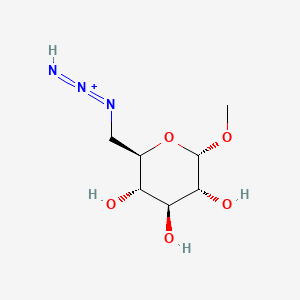

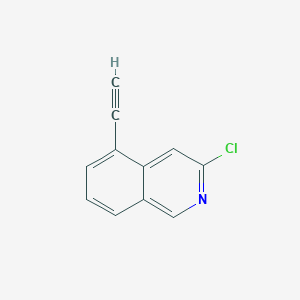

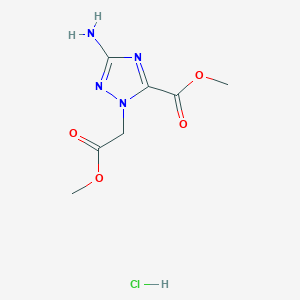

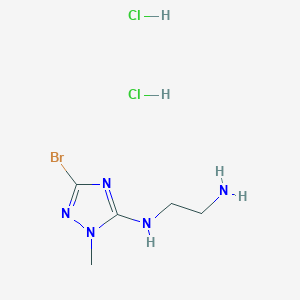

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)